![molecular formula C14H10Cl3NO2 B2967536 2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 453557-68-1](/img/structure/B2967536.png)
2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a unique chemical with the molecular formula C14H10Cl3NO2 and a molecular weight of 330.6 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrole ring, a benzoyl group, and a trichloroethanone group . Unfortunately, a detailed structural analysis is not available in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 330.6 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results .Scientific Research Applications
Synthesis and Reactions
Organic compounds with complex structures, such as those similar to the specified chemical, often serve as starting materials or intermediates in the synthesis of heterocyclic compounds. For instance, derivatives of ethanone and pyrrol have been utilized in the synthesis of compounds with potential antiviral activities, showcasing their utility in the development of new therapeutic agents (Attaby et al., 2006). Another study demonstrated the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, underlining the importance of such compounds in creating novel heterocycles with potential applications in various fields of chemistry and biology (Darweesh et al., 2016).
Catalytic Behavior and Electrophilic Reduction
The study of compounds containing elements like pyrrol and ethanone extends into their use in catalysis. For example, research into the electroreduction of 4-methylbenzophenone and acetophenone has provided insights into the asymmetric induction capabilities of chiral pyrrole monomers, suggesting applications in stereo-selective synthesis and catalysis (Schwientek et al., 1999).
Environmental and Analytical Chemistry
Compounds with complex structures have also found applications in environmental and analytical chemistry. For example, the study of transformation products of UV filters like benzophenones during chlorination treatment in swimming pool water highlights the ecological and health risks associated with chlorinated by-products, pointing to the need for research into safer chemicals and disinfection methods (Sun et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-8-2-4-9(5-3-8)12(19)10-6-11(18-7-10)13(20)14(15,16)17/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPAGTOVPWUQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2967453.png)

![N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2967455.png)
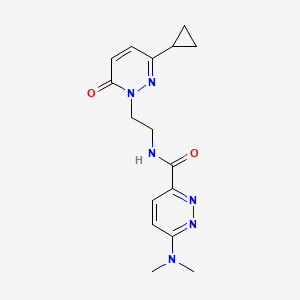

![Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2967461.png)
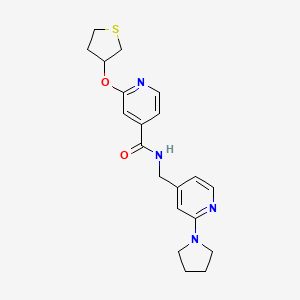
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2967463.png)
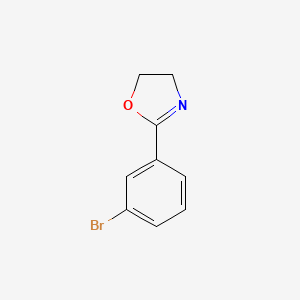

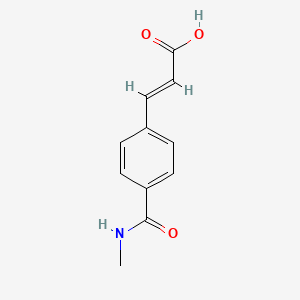
![7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2967473.png)
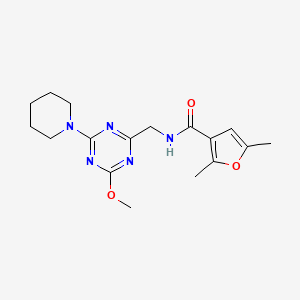
![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)
